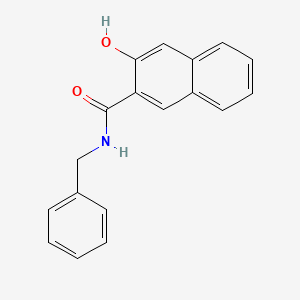

N-Benzyl-3-hydroxy-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

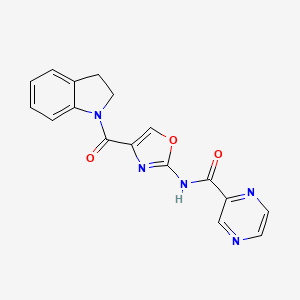

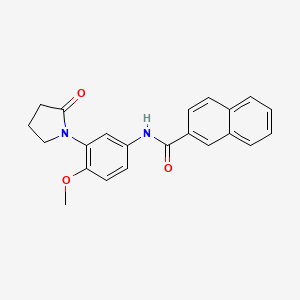

N-Benzyl-3-hydroxy-2-naphthamide is a biochemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C(NCC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2O . This indicates the presence of a benzyl group (NCC1=CC=CC=C1), a carbonyl group (O=C), and a naphthamide group (C2=CC3=CC=CC=C3C=C2O). Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 277.32 .Wissenschaftliche Forschungsanwendungen

Anionic Cyclisations

N-Benzyl-3-hydroxy-2-naphthamide demonstrates unique reactivity in anionic cyclisations. Ahmed, Clayden, and Rowley (1998) found that treatment with ButLi and HMPA leads to cyclisation to a tricyclic enolate, a notable example of anionic cyclisation onto an aromatic ring (Ahmed, Clayden, & Rowley, 1998).

Receptor Affinity Studies

Carato et al. (2007) explored substituted benzyl groups on this compound for receptor affinity, particularly D(2L), D(4.2), and 5-HT(2A) receptors. This study provided insights into the molecular design of compounds with selective receptor affinity (Carato, Graulich, Jensen, Roth, & Liégeois, 2007).

HIV Integrase Inhibitors

Boros et al. (2009) disclosed the synthesis and antiviral activity of this compound derivatives as HIV-integrase inhibitors. This study underscores the compound's potential in antiviral medication, specifically targeting HIV (Boros et al., 2009).

Sensing Transition Metal Cations

Paul et al. (2011) demonstrated the use of this compound in detecting transition metal cations. Their research highlighted its ability to function as a fluorescence chemosensor due to the emission enhancement and spectral shift in the presence of these cations (Paul, Mahanta, Singh, & Guchhait, 2011).

Antifungal Activity

Coates et al. (1957) studied the antifungal activity of this compound derivatives, revealing its potential as a fungicide and its greater fungistatic potency compared to other compounds (Coates, Drain, Kerridge, Macrae, & Tattersall, 1957).

Metal Ion Transport

Kubo et al. (1998) investigated the ability of this compound derivatives to extract and transport Cu(II) through a liquid membrane, showcasing its potential in metal ion transport applications (Kubo, Kubo, Kaminaga, & Sakurai, 1998).

Industrial Effluent Analysis

Alonso, Castillo, and Barceló (1999) used derivatives of this compound in the analysis of industrial effluents, particularly for enriching benzene- and naphthalenesulfonates from wastewater (Alonso, Castillo, & Barceló, 1999).

Eigenschaften

IUPAC Name |

N-benzyl-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-17-11-15-9-5-4-8-14(15)10-16(17)18(21)19-12-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKWHSRZSNRCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2795075.png)

![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide](/img/structure/B2795080.png)

![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)

![N,1,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2795085.png)

![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)